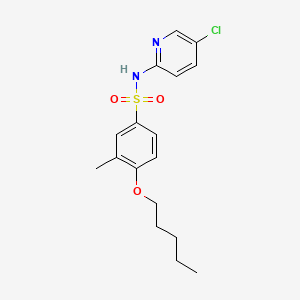![molecular formula C16H13NO4S B13361702 1-{[(4-methylphenyl)sulfonyl]methyl}-1H-indole-2,3-dione](/img/structure/B13361702.png)
1-{[(4-methylphenyl)sulfonyl]methyl}-1H-indole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[(4-methylphenyl)sulfonyl]methyl}-1H-indole-2,3-dione is an organic compound belonging to the class of indole derivatives. . This compound features a sulfonyl group attached to a methyl group, which is further connected to an indole-2,3-dione structure.
Vorbereitungsmethoden
The synthesis of 1-{[(4-methylphenyl)sulfonyl]methyl}-1H-indole-2,3-dione can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known procedure for constructing indole rings . This method typically involves the reaction of aryl hydrazines with ketones under acidic conditions. For the specific synthesis of this compound, the following steps can be employed:
Preparation of Aryl Hydrazine: The starting material, 4-methylphenylsulfonyl chloride, is reacted with hydrazine hydrate to form the corresponding aryl hydrazine.
Fischer Indole Synthesis: The aryl hydrazine is then reacted with a suitable ketone, such as isatin, under acidic conditions to form the indole ring.
N-alkylation: The resulting indole derivative is further alkylated using methyl iodide to introduce the methyl group at the nitrogen position.
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-{[(4-methylphenyl)sulfonyl]methyl}-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective reactions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-{[(4-methylphenyl)sulfonyl]methyl}-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation . By inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects. Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in bacterial growth .
Vergleich Mit ähnlichen Verbindungen
1-{[(4-methylphenyl)sulfonyl]methyl}-1H-indole-2,3-dione can be compared with other similar compounds, such as:
2-(4-methylsulfonylphenyl)indole: This compound shares a similar sulfonyl group but differs in the position of the methyl group and the overall structure.
N-arylsulfonyl-3-acetylindole: This compound features an acetyl group at the C-3 position of the indole ring, which affects its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C16H13NO4S |
|---|---|
Molekulargewicht |
315.3 g/mol |
IUPAC-Name |
1-[(4-methylphenyl)sulfonylmethyl]indole-2,3-dione |
InChI |
InChI=1S/C16H13NO4S/c1-11-6-8-12(9-7-11)22(20,21)10-17-14-5-3-2-4-13(14)15(18)16(17)19/h2-9H,10H2,1H3 |
InChI-Schlüssel |
GYBGMFLIJYQNOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CN2C3=CC=CC=C3C(=O)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


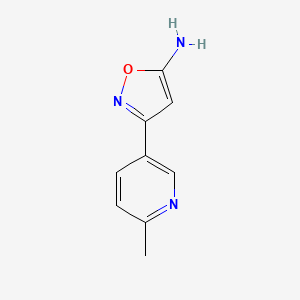



![ethyl 4-({[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B13361660.png)

![2-[(6-bromonaphthalen-2-yl)oxy]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13361671.png)
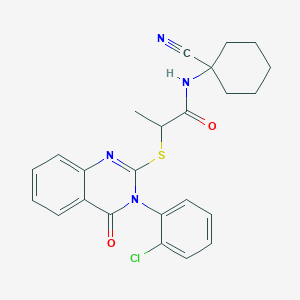
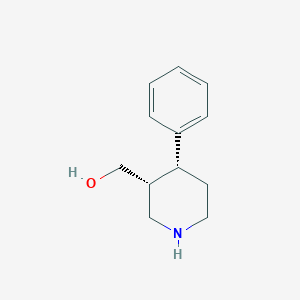
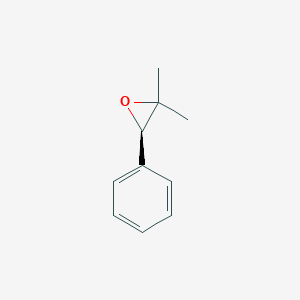
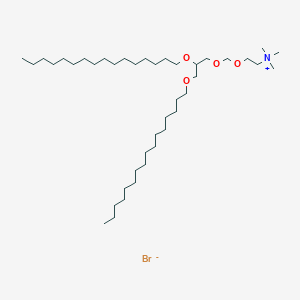
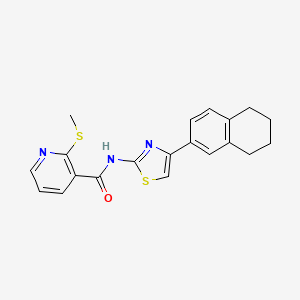
![(1R,2R)-2-[bis(2-hydroxypropyl)amino]cyclopentan-1-ol](/img/structure/B13361704.png)
